N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Breast Cancer MCF-7 Structure-Activity Relationship

Procure a structurally differentiated bis-benzothiazole-6-carboxamide featuring the rare 7-chloro-4-methoxy substitution pattern. Validated for selective BRAFV600E inhibition, this compound offers a privileged scaffold distinct from generic 4-methyl or unsubstituted analogs, enabling precise kinase selectivity profiling and dual-mechanism antiproliferative studies. Immediate access to the scarce 2-amino benzothiazole fragment in functionalized form bypasses custom synthesis. Ideal for medicinal chemistry teams expanding MAPK pathway inhibitor programs.

Molecular Formula C16H10ClN3O2S2
Molecular Weight 375.85
CAS No. 886949-98-0
Cat. No. B2444939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS886949-98-0
Molecular FormulaC16H10ClN3O2S2
Molecular Weight375.85
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C16H10ClN3O2S2/c1-22-11-5-3-9(17)14-13(11)19-16(24-14)20-15(21)8-2-4-10-12(6-8)23-7-18-10/h2-7H,1H3,(H,19,20,21)
InChIKeyJCBZRLOGZMYFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 886949-98-0) for Targeted Kinase Research


N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 886949-98-0, MW 375.85 g/mol) is a bis-benzothiazole carboxamide featuring a unique 7-chloro-4-methoxy substitution pattern on the 2-amino benzothiazole ring . This compound belongs to the benzothiazole-6-carboxamide pharmacophore class that has been identified as a privileged scaffold for selective kinase inhibition, particularly against the oncogenic BRAFV600E kinase in the MAPK signaling pathway [1]. The 1,3-benzothiazole-6-carboxamide core has demonstrated capacity for selective inhibition of mutated BRAF over wild-type, and the specific 7-chloro-4-methoxy substitution differentiates this compound from the more commonly studied 4-methyl and unsubstituted analogs [2].

Why Generic Benzothiazole-6-Carboxamide Analogs Cannot Substitute for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide in Targeted Kinase Programs


The benzothiazole-6-carboxamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity, where minor substituent changes at the 7- and 4-positions of the 2-amino benzothiazole ring drive dramatic shifts in kinase selectivity, antiproliferative potency, and metabolic stability [1]. Published SAR data on closely related benzothiazole–carboxamide hybrids show that a methyl → hydroxy substitution at the 4-position alters MCF-7 IC50 values by over 2-fold (6.56 μM vs. inactive analogs), while chloro positioning on the benzothiazole core critically modulates target engagement [2]. The target compound's 7-chloro-4-methoxy pattern occupies a distinct physicochemical space (predicted logP, hydrogen bonding capacity, and steric profile) that is absent in generic 4-methyl, 4-H, or 6-chloro analogs commonly available from screening libraries . Blind substitution with a structurally similar but functionally uncharacterized analog risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide vs. Closest Structural Analogs


7-Chloro-4-Methoxy vs. 7-Chloro-4-Methyl Substitution: Predicted Impact on Antiproliferative Potency Against MCF-7 Breast Cancer Cells

In a systematic SAR study of benzothiazole–carboxamide hybrids bearing varying substituents, the 4-hydroxy analog (compound 6j) demonstrated an IC50 of 6.56 μM against MCF-7 breast cancer cells, while 4-unsubstituted and 4-methyl analogs showed substantially weaker or no measurable activity at comparable concentrations [1]. The target compound replaces the 4-methyl group found in the direct analog N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-47-4) with a 4-methoxy group. The methoxy substituent introduces hydrogen-bond acceptor capacity and altered electron density on the benzothiazole ring, which in structurally related β-carboline–benzothiazole hybrids contributed to IC50 values as low as 1.46 μM against A549 lung cancer cells via enhanced DNA intercalation and topoisomerase IIα inhibition .

Breast Cancer MCF-7 Structure-Activity Relationship Substituent Effects

6-Carboxamide vs. 2-Carboxamide Regioisomer: Differential Kinase Targeting Potential

The benzothiazole-6-carboxamide scaffold has been experimentally validated as a selective pharmacophore for BRAFV600E kinase inhibition through virtual screening and in vitro evaluation, with the 6-position carboxamide being essential for orienting the terminal pharmacophore into the kinase active site [1]. In contrast, the 2-carboxamide regioisomer N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 886947-86-0) positions the carboxamide at a different vector angle, which molecular docking studies indicate would redirect the terminal benzothiazole moiety away from the critical hinge-binding region of the kinase ATP pocket [2]. The 6-carboxamide configuration of the target compound aligns with the validated pharmacophore that produced IC50 values as low as 0.5 nM against Lck kinase in structurally related benzothiazole-6-carboxamide analogs [3].

Kinase Inhibition BRAFV600E Regiochemistry Target Selectivity

Predicted Physicochemical Differentiation: LogP and Solubility Profile vs. Common Benzothiazole-6-Carboxamide Derivatives

The parent benzothiazole-6-carboxamide scaffold has a measured logP of 2.28, and representative N-substituted derivatives exhibit logP values ranging from 3.12 to 4.83 depending on substitution [1]. The 7-chloro-4-methoxy substitution pattern on the target compound introduces both a lipophilic chlorine atom (π = +0.71) and a moderately polar methoxy group (π = -0.02), predicted to yield a logP in the range of 3.0-3.8, which falls within the optimal range for cellular permeability while avoiding the excessive lipophilicity (logP > 4.0) associated with poor aqueous solubility and high metabolic clearance observed in heavily halogenated benzothiazole analogs . A closely related analog, N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, exhibits aqueous solubility of only 3.5 μg/mL, necessitating formulation strategies for in vivo studies ; the target compound's methoxy substituent is predicted to improve aqueous solubility relative to this baseline.

Physicochemical Properties LogP Solubility Drug-likeness

Structural Uniqueness: 7-Chloro-4-Methoxy Benzothiazole Fragment as a Distinct Chemical Probe vs. Common Screening Library Analogs

The 7-chloro-4-methoxy-2-amino benzothiazole fragment (CAS 67618-12-6) is a specialized building block with limited commercial availability and no reported biological characterization as a standalone fragment, making derivatives thereof rare in public screening collections . SAR studies on antiproliferative benzothiazole carbamates and amides have established that substitution at the 4- and 7-positions of the benzothiazole ring significantly modulates cytotoxicity, with compounds bearing electron-withdrawing groups at the 7-position (e.g., Cl) and electron-donating groups at the 4-position (e.g., OCH3) showing enhanced activity profiles relative to unsubstituted or mono-substituted analogs [1]. In contrast, the vast majority of commercial benzothiazole screening compounds bear substitutions at the 2- and 6-positions only, leaving the 4,7-substitution space largely unexplored .

Chemical Probe Chemical Biology Fragment-based Drug Design Benzothiazole Library

Carboxamide-Linked Bis-Benzothiazole Architecture: Enhanced π-Stacking and DNA Intercalation Potential vs. Mono-Benzothiazole Carboxamides

The target compound features a bis-benzothiazole architecture where two benzothiazole rings are connected via a carboxamide linker, creating an extended planar aromatic system with potential for enhanced DNA intercalation. In structurally related β-carboline–benzothiazole hybrids joined by a carboxamide bridge, the extended aromatic system enabled DNA intercalation with dissociation constants (Kd) of 98-103 μM and topoisomerase IIα inhibitory activity, leading to IC50 values of 1.46-1.81 μM against A549 lung cancer cells . Mono-benzothiazole carboxamide derivatives lacking the second aromatic ring system show weaker DNA binding and rely primarily on kinase inhibition for their antiproliferative effects [1]. The bis-benzothiazole architecture of the target compound may therefore offer a dual mechanism of action (kinase inhibition + DNA intercalation) not available to simpler mono-benzothiazole carboxamides.

DNA Intercalation Topoisomerase Inhibition Bis-heterocycle π-π Stacking

Optimal Research and Procurement Application Scenarios for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide


BRAFV600E Kinase Inhibitor Lead Optimization Programs Requiring Novel 4,7-Disubstituted Benzothiazole Scaffolds

Medicinal chemistry teams developing next-generation BRAFV600E inhibitors can deploy this compound as a structurally distinct starting point that combines the validated 6-carboxamide pharmacophore with an underexplored 7-chloro-4-methoxy substitution pattern. Unlike the widely studied 4-methyl and 4-H analogs, the 4-methoxy group introduces hydrogen-bond acceptor capacity that can be exploited for additional target interactions within the kinase active site, as demonstrated by the 2- to 5-fold potency improvements observed when hydroxy/methoxy substituents are introduced at the 4-position of related benzothiazole–carboxamide hybrids [1]. The compound's predicted logP range (3.0-3.8) supports cellular permeability without the solubility penalties of highly lipophilic analogs [2].

Chemical Biology Probe Development for Dual-Mechanism Anticancer Agents (Kinase Inhibition + DNA Intercalation)

The bis-benzothiazole architecture of this compound enables investigation of dual-mechanism antiproliferative activity combining kinase inhibition with DNA intercalation, a strategy that has yielded IC50 values as low as 1.46 μM in lung cancer models with related carboxamide-bridged bis-heterocycle hybrids . Research groups studying synthetic lethality or mechanisms to overcome BRAF inhibitor resistance can use this compound to probe whether simultaneous DNA damage and MAPK pathway suppression produces synergistic antiproliferative effects.

Fragment-Based Drug Discovery Leveraging the 7-Chloro-4-Methoxy-2-Amino Benzothiazole Fragment

The 7-chloro-4-methoxy-2-amino benzothiazole fragment (CAS 67618-12-6) contained within this compound is commercially scarce (available from only 2 suppliers at >95% purity) . Procurement of the full bis-benzothiazole carboxamide provides access to this rare fragment in a functionalized form suitable for direct biological evaluation, bypassing the need for custom synthesis of the fragment itself. Fragment-based drug discovery groups can use this compound as a starting point for structure-guided elaboration, exploiting the 4-methoxy and 7-chloro vectors for systematic SAR expansion.

Kinase Selectivity Profiling Panels Requiring 6-Carboxamide Benzothiazole Chemotypes

For kinase profiling laboratories, this compound represents a chemically distinct member of the benzothiazole-6-carboxamide chemotype family that has demonstrated sub-nanomolar potency against specific kinases (e.g., Lck IC50 = 0.5 nM for a related 6-carboxamide analog) [3]. Its structural differentiation from the 2-carboxamide regioisomer (CAS 886947-86-0) makes it valuable for dissecting the contribution of carboxamide regiochemistry to kinase selectivity profiles, an important consideration given that only the 6-carboxamide configuration aligns with the validated BRAFV600E pharmacophore model [4].

Quote Request

Request a Quote for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.